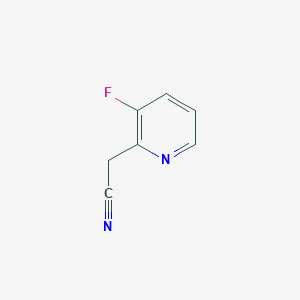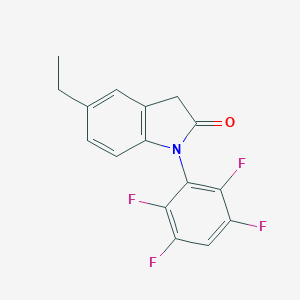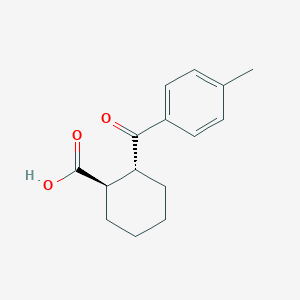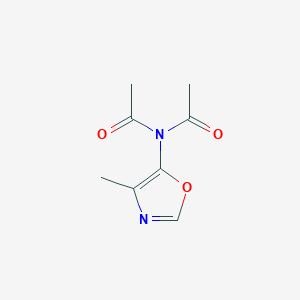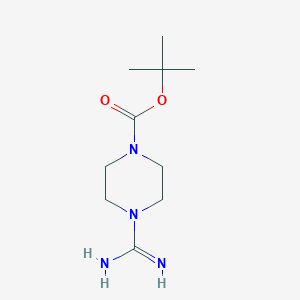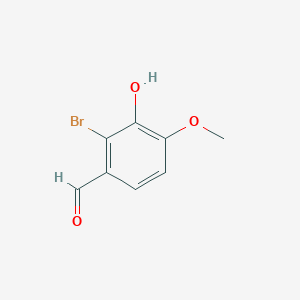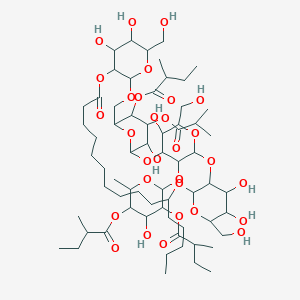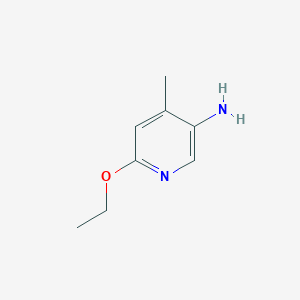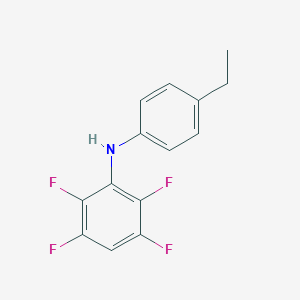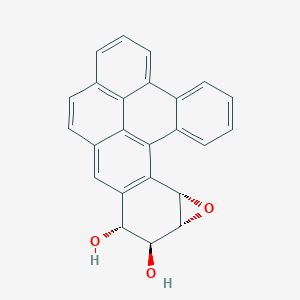
11,12-Dihydroxy-13,14-epoxy-11,12,13,14-tetrahydrodibenzo(a,l)pyrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11,12-Dihydroxy-13,14-epoxy-11,12,13,14-tetrahydrodibenzo(a,l)pyrene, also known as dibenzo[a,l]pyrene diol epoxide (DBPDE), is a highly carcinogenic compound found in tobacco smoke, diesel exhaust, and other environmental pollutants. This compound has been extensively studied due to its potent mutagenic and carcinogenic properties.
Mécanisme D'action
DBPDE exerts its carcinogenic effects by forming covalent adducts with DNA, which can lead to mutations and chromosomal aberrations. DBPDE can also activate cellular signaling pathways that promote cell proliferation and survival, leading to the development of tumors. Additionally, DBPDE can inhibit DNA repair mechanisms, further increasing the risk of DNA damage and mutations.
Effets Biochimiques Et Physiologiques
DBPDE has been shown to induce oxidative stress and inflammation, which can lead to tissue damage and contribute to the development of cancer. DBPDE has also been shown to disrupt cellular metabolism and energy production, leading to cellular dysfunction and death.
Avantages Et Limitations Des Expériences En Laboratoire
DBPDE is a valuable tool for studying the mechanisms of chemical carcinogenesis and developing cancer prevention strategies. However, its high toxicity and carcinogenicity make it challenging to work with in the laboratory. Special precautions must be taken to ensure the safety of researchers working with DBPDE, and alternative methods should be used whenever possible to minimize exposure.
Orientations Futures
Future research on DBPDE should focus on developing new methods for detecting and quantifying DBPDE in environmental samples and biological tissues. Additionally, new strategies for preventing and treating DBPDE-induced cancer should be explored, including the development of new drugs and therapies that target the specific mechanisms of DBPDE carcinogenesis. Finally, more research is needed to understand the long-term health effects of exposure to DBPDE and other environmental pollutants.
Méthodes De Synthèse
DBPDE is synthesized by the oxidation of 11,12-Dihydroxy-13,14-epoxy-11,12,13,14-tetrahydrodibenzo(a,l)pyrene[a,l]pyrene (DBP) with a chemical oxidant such as m-chloroperbenzoic acid (MCPBA). The resulting product is a mixture of four diol epoxide isomers, with the 11,12- and 13,14-epoxides being the most biologically active.
Applications De Recherche Scientifique
DBPDE has been extensively used in scientific research to study the mechanisms of chemical carcinogenesis. It is a potent mutagen and can induce DNA damage by forming adducts with DNA bases. DBPDE has been shown to cause mutations in the p53 tumor suppressor gene, which is commonly mutated in many human cancers. DBPDE is also a potent skin carcinogen and has been used in animal models to study the development of skin cancer.
Propriétés
Numéro CAS |
153857-28-4 |
|---|---|
Nom du produit |
11,12-Dihydroxy-13,14-epoxy-11,12,13,14-tetrahydrodibenzo(a,l)pyrene |
Formule moléculaire |
C24H16O3 |
Poids moléculaire |
352.4 g/mol |
Nom IUPAC |
(3S,5R,6S,7R)-4-oxaheptacyclo[11.10.2.02,8.03,5.010,24.017,25.018,23]pentacosa-1(24),2(8),9,11,13(25),14,16,18,20,22-decaene-6,7-diol |
InChI |
InChI=1S/C24H16O3/c25-21-16-10-12-9-8-11-4-3-7-14-13-5-1-2-6-15(13)19(18(12)17(11)14)20(16)23-24(27-23)22(21)26/h1-10,21-26H/t21-,22+,23+,24-/m1/s1 |
Clé InChI |
CJAMAUFDXDSQLU-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C3=CC=CC4=C3C5=C2C6=C(C=C5C=C4)[C@H]([C@@H]([C@@H]7[C@H]6O7)O)O |
SMILES |
C1=CC=C2C(=C1)C3=CC=CC4=C3C5=C2C6=C(C=C5C=C4)C(C(C7C6O7)O)O |
SMILES canonique |
C1=CC=C2C(=C1)C3=CC=CC4=C3C5=C2C6=C(C=C5C=C4)C(C(C7C6O7)O)O |
Synonymes |
(alpha,beta,alpha,alpha)-stereoisomer of 11,12-dihydroxy-13,14-epoxy-11,12,13,14-tetrahydrodibenzo(a,l)pyrene 11,12,13,14-tetrahydrodibenzo(a,l)pyrene-11,12-diol-13,14-epoxide 11,12-dihydroxy-13,14-epoxy-11,12,13,14-tetrahydrodibenzo(a,l)pyrene DB(a,l)P-11,12-dihydrodiol-13,14-epoxide DHET-DB(a,l)P |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



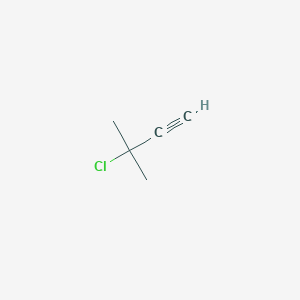
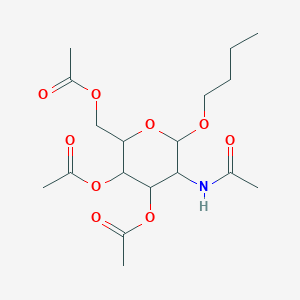
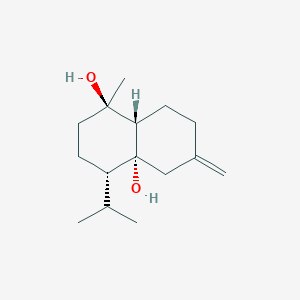
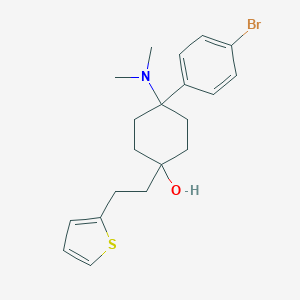
![(1-methyl-1H-indol-3-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-6-yl)methanone](/img/structure/B142717.png)
